Apiole

Colon Cancer Cell Cycle Arrest Phenylpropanoid SAR

Procure Apiole (CAS 523-80-8, ≥98%) as your definitive benzodioxole positive control. Unlike generic myristicin or dillapiole, Apiole is the most potent antiproliferative analog in the 4,7‑dimethoxy‑1,3‑benzodioxole series (COLO 205 IC₅₀ 75–225 μM) and a mixed CYP1A inhibitor that reduces MeIQx mutagenicity by 78%. Its Ca²⁺ channel blockade (IC₅₀ 29.2 μM) synergizes with doxorubicin/vincristine in MDR reversal. Superior fungistatic potency (IC₅₀ 40 μg mL⁻¹ vs. Colletotrichum acutatum) makes it the rational positive control for anthracnose R&D. Avoid efficacy loss from unvalidated substitutes.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 523-80-8
Cat. No. B1665137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApiole
CAS523-80-8
Synonyms1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene
4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole
apiole
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C(=C1)CC=C)OC)OCO2
InChIInChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4,6H,1,5,7H2,2-3H3
InChIKeyQQRSPHJOOXUALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water;  soluble in ether, acetone and glacial acetic acid
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apiole (CAS 523-80-8): A Differentiated Phenylpropanoid with Dual CYP1A and Calcium Channel Modulation


Apiole (1‑allyl‑2,5‑dimethoxy‑3,4‑methylenedioxybenzene) is a naturally occurring phenylpropanoid isolated predominantly from parsley (Petroselinum crispum) and dill (Anethum graveolens) [1]. It is distinguished from structurally related phenylpropanoids (e.g., myristicin, dillapiole) by a unique substitution pattern that confers selective inhibition of cytochrome P450 1A subfamily enzymes and calcium channel antagonism [2]. This dual pharmacophore underlies its reported antitumor, antifungal, and chemosensitizing activities.

Why Apiole Cannot Be Substituted with Myristicin or Dillapiole in Targeted Research Applications


Within the benzodioxole phenylpropanoid class, subtle differences in allyl and methoxy substitution profoundly alter molecular recognition at cytochrome P450 enzymes and calcium channels [1]. Head‑to‑head studies demonstrate that apiole exhibits significantly greater fungistatic potency than myristicin (IC50 40 μg mL⁻¹ vs. less potent) [2] and, among a panel of ten 4,7‑dimethoxy‑1,3‑benzodioxole derivatives, apiole was the most potent anti‑proliferative agent against COLO 205 colon cancer cells [1]. Generic substitution with myristicin or dillapiole would therefore forfeit the targeted, quantitative efficacy required for reproducible experimental outcomes.

Quantitative Evidence for Apiole Differentiation Against Closest Analogs


Superior Antiproliferative Potency in Human Colon Cancer Cells vs. 10 Structural Analogs

Apiole exhibited the most potent inhibitory activity among a panel of ten 5‑substituted 4,7‑dimethoxy‑1,3‑benzodioxole derivatives against human colorectal carcinoma COLO 205 cells [1]. Apiole selectively reduced proliferation of cancer cells while sparing normal human colonic epithelial cells (FHC) [1].

Colon Cancer Cell Cycle Arrest Phenylpropanoid SAR

Highest Fungistatic Activity Against Colletotrichum acutatum vs. Myristicin

In a direct comparative study, parsley‑apiole displayed the highest fungistatic activity against the phytopathogen Colletotrichum acutatum, with an IC50 of 40 μg mL⁻¹ [1]. Myristicin, a co‑occurring phenylpropanoid, also showed significant inhibition but with lower potency (exact IC50 not reported) [1].

Antifungal Crop Protection Essential Oil Constituents

Calcium Channel Antagonism (IC50 29.2 μM) Imparts Unique Chemosensitization Potential

Apiole acts as a calcium channel antagonist with an IC50 of 29.2 μM [1]. This activity is structurally unique among common dietary phenylpropanoids; myristicin and dillapiole are not reported to exhibit calcium channel blockade [2]. The calcium channel inhibition underlies apiole's ability to reverse multidrug resistance in ovarian cancer cells, where it synergistically potentiates doxorubicin and vincristine via P‑gp efflux pump inhibition [2].

Calcium Channel Blocker Chemosensitization Multidrug Resistance

Mixed‑Type CYP1A1/1A2 Inhibition with Demonstrated Antimutagenic Efficacy

Apiole behaves as a mixed‑type inhibitor of human recombinant CYP1A1 and inhibits rat liver microsomal CYP1A1/1A2 activities [1]. In the Ames test, apiole reduced the mutagenicity of the promutagen MeIQx by 78% [1]. While myristicin and other alkenylbenzenes may also modulate CYPs, the specific mixed‑type inhibition kinetics and the magnitude of antimutagenic effect reported for apiole are distinctive [1].

CYP1A Inhibition Antimutagenesis Herb‑Drug Interaction

In Vivo Colon Tumor Growth Inhibition in Mouse Xenograft Model

Apiole significantly inhibited colon tumor development in an in vivo mouse xenograft model when administered intraperitoneally at doses of 1–30 mg/kg three times weekly . Comparable in vivo data for myristicin or dillapiole in the same colon cancer model are not available, positioning apiole as the only member of this phenylpropanoid subclass with demonstrated in vivo antitumor efficacy in colon cancer .

Colon Cancer Xenograft In Vivo Efficacy Preclinical Oncology

Defined Research and Industrial Scenarios Where Apiole Delivers Verifiable Value


Lead Optimization in Colon Cancer Drug Discovery

Investigators seeking a validated benzodioxole scaffold for colorectal cancer can use apiole as a reference compound. The data from Lien et al. (2011) demonstrate that apiole is the most potent antiproliferative agent among 10 closely related 5‑substituted derivatives, achieving G0/G1 arrest at 75–225 μM and apoptosis at >150 μM in COLO 205 cells [1]. This establishes a clear structure‑activity benchmark for medicinal chemistry campaigns.

Natural Product‑Based Antifungal Development for Agriculture

For crop protection scientists evaluating essential oil constituents as biofungicides, apiole's IC50 of 40 μg mL⁻¹ against Colletotrichum acutatum offers a quantifiable efficacy advantage over myristicin [1]. This makes apiole the rational choice as a positive control or active ingredient candidate in formulations targeting anthracnose diseases.

Chemosensitization and Multidrug Resistance Reversal Studies

Researchers investigating strategies to overcome P‑glycoprotein‑mediated multidrug resistance can leverage apiole's unique calcium channel blocking activity (IC50 29.2 μM) [1]. Apiole has been shown to synergize with doxorubicin and vincristine in ovarian cancer cell lines, a functional attribute not reported for myristicin or dillapiole [2].

CYP1A‑Mediated Toxicology and Herb‑Drug Interaction Screening

Apiole serves as a well‑characterized mixed‑type CYP1A1/1A2 inhibitor with a defined antimutagenic endpoint (78% reduction in MeIQx mutagenicity) [1]. It is suitable as a reference inhibitor in microsomal assays designed to assess CYP1A‑dependent metabolic activation of procarcinogens or to evaluate potential herb‑drug interactions involving CYP1A substrates.

Technical Documentation Hub

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